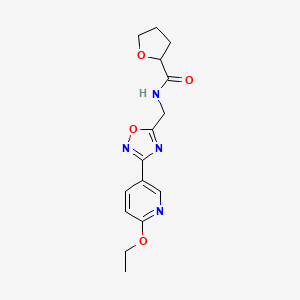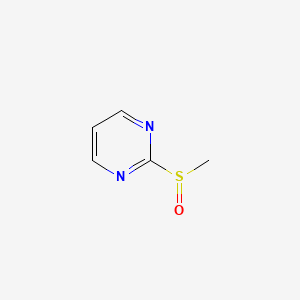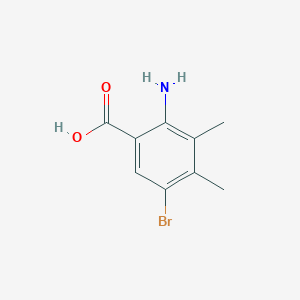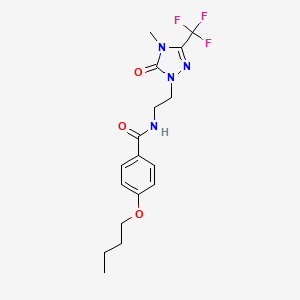![molecular formula C14H12ClN5O2 B2374811 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 847240-17-9](/img/structure/B2374811.png)
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPT is a purine analog that has been shown to have antitumor, anti-inflammatory, and antiviral properties.
科学的研究の応用
Synthesis and Derivative Studies
- The compound has been used in the synthesis of novel chemical structures. For example, it was involved in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing its versatility in chemical synthesis (Simo, Rybár, & Alföldi, 1998).
Biological and Pharmacological Research
- This compound and its derivatives have been explored for potential biological activities. For instance, a study synthesized and evaluated derivatives for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004).
- Another research focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, which were potent 5-HT(1A) receptor ligands and showed promise in preclinical studies for anxiolytic and antidepressant activities (Zagórska et al., 2009).
Chemical Reactivity and Synthesis
- The compound has been used to study the chemical reactivity of related structures. For example, research on the reaction of Grignard reagents with certain imidazolidine-2,4-diones provided insights into their chemical behavior, indicating their unique reactivity compared to typical unsaturated carbonyl compounds (Akeng'a & Read, 2005).
Structural and Compound Development
- It has been instrumental in developing new heterocyclic compounds, such as 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, demonstrating its role in expanding chemical libraries (imo, Rybár, & Alföldi, 1995).
Marine Natural Products Study
- Additionally, it has been found in marine natural products, as seen in the isolation of novel purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, indicating its presence in diverse biological systems (Qi, Zhang, & Huang, 2008).
作用機序
Target of Action
The primary target of 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
This compound acts as an antagonist to the adenosine receptor . It binds to the receptor, blocking its activation by adenosine. This blockade results in an increase in neuronal firing, leading to excitation .
Biochemical Pathways
The blockade of the adenosine receptor disrupts the normal functioning of adenosine in the body. Adenosine is involved in various biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate) and signal transduction (as cyclic adenosine monophosphate). The disruption of these pathways can lead to various downstream effects, including increased alertness and reduced inflammation .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body
Result of Action
The blockade of the adenosine receptor by 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can lead to a variety of effects. These include nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily due to the increased neuronal firing caused by the blockade of the adenosine receptor .
特性
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-18-11-10(12(21)17-14(18)22)20-6-5-19(13(20)16-11)9-4-2-3-8(15)7-9/h2-4,7H,5-6H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYRUJCWXAZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)
![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)



![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2374739.png)





![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)
